molecular formula C8H8N2 B1205223 2-(Phenylamino)acetonitrile CAS No. 3009-97-0

2-(Phenylamino)acetonitrile

Cat. No.: B1205223
CAS No.: 3009-97-0
M. Wt: 132.16 g/mol
InChI Key: KAXCEFLQAYFJKV-UHFFFAOYSA-N
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Description

2-(Phenylamino)acetonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of a phenyl group attached to an amino group, which is further connected to an acetonitrile group

Mechanism of Action

Target of Action

It is known that this compound is a precursor of α-amino acids and pharmacologically useful compounds .

Mode of Action

The mode of action of 2-(Phenylamino)acetonitrile involves its participation in the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids . The Strecker reaction is potentially useful for syntheses of amino acids and other bioactive compounds .

Biochemical Pathways

The Strecker reaction, in which this compound participates, is a key biochemical pathway . This reaction involves the synthesis of α-aminonitriles from diverse amines, aldehydes, and TMSCN . These α-aminonitriles can then be used to synthesize complex biologically active molecules .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.91 cm/s .

Result of Action

The result of the action of this compound is the production of α-aminonitriles . These compounds are precursors of α-amino acids and can be used in the synthesis of complex biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as hazardous according to its Safety Data Sheet, with warnings for oral toxicity, eye damage, and potential harm to aquatic life . Therefore, its handling and disposal must be done in accordance with applicable laws and regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylamino)acetonitrile can be synthesized through several methods. One common approach involves the reaction of aniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. Catalysts such as phase transfer catalysts may also be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of benzonitrile and benzamide.

    Reduction: Formation of phenylethylamine.

    Substitution: Formation of substituted phenylamino derivatives.

Scientific Research Applications

2-(Phenylamino)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-(Perfluorophenyl)-2-(phenylamino)acetonitrile: This compound has similar structural features but includes a perfluorophenyl group, which imparts different chemical properties.

    Aminoacetonitrile: This compound lacks the phenyl group and exhibits different reactivity and applications.

Uniqueness: 2-(Phenylamino)acetonitrile is unique due to the presence of both the phenyl and amino groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-anilinoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXCEFLQAYFJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184175
Record name Acetonitrile, anilino- (8CI)
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-97-0
Record name 2-(Phenylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilinoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilinoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7611
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, anilino- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anilinoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.209
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Record name ANILINOACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different polymorphic forms of 2-(phenylamino)acetonitrile and how do their structures differ?

A: Research has identified four distinct polymorphs of this compound. [] These include a rare kryptoracemate and three racemic crystal forms. The key structural difference lies in their molecular conformation and packing arrangements within the crystal lattice. The kryptoracemate and two of the racemic polymorphs exhibit conformational flexibility, featuring multiple independent molecules with varying conformations within the unit cell. In contrast, the fourth polymorph displays a more typical crystal structure, with a single molecule occupying the asymmetric unit. Interestingly, different crystal forms can co-exist within the same crystallization batch. []

Q2: Can this compound act as a ligand in metal complex formation?

A: Yes, this compound and its derivative, 2-phenyl-2-(p-tolylamino)acetonitrile, have been successfully employed as bidentate ligands in the synthesis of metal complexes. [] Studies have demonstrated their ability to coordinate with various metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). The resulting metal complexes, characterized using techniques like elemental analysis, spectroscopy, and magnetic susceptibility measurements, suggest an octahedral geometry around the metal centers. []

Q3: Are there any known catalytic applications of halloysite nanotubes involving this compound?

A: While there isn't specific research on this compound, studies highlight the effectiveness of natural halloysite nanotubes as catalysts in the Strecker reaction, a crucial pathway for synthesizing α-amino nitriles. [] This suggests potential applications for halloysite nanotubes in reactions involving this compound or similar compounds. Further investigation is needed to explore the specific reactivity and potential catalytic roles in such reactions. []

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